molecular formula C13H16O2 B046989 4-Phenylcyclohexanecarboxylic acid CAS No. 1466-73-5

4-Phenylcyclohexanecarboxylic acid

Cat. No. B046989
CAS RN: 1466-73-5
M. Wt: 204.26 g/mol
InChI Key: SYYSTPDYCASVSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 4-Phenylcyclohexanecarboxylic acid and its derivatives can be synthesized through various chemical pathways. For instance, derivatives like trans-4(4-alkylphenyl)cyclohexanecarboxylic acids were synthesized and studied for their mesomorphic and dielectric properties (Karamysheva et al., 1976). Another example is the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are closely related to 4-Phenylcyclohexanecarboxylic acid (Avenoza et al., 1999).

Molecular Structure Analysis

  • The molecular structure of 4-Phenylcyclohexanecarboxylic acid derivatives often influences their physical and chemical properties. For example, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, a compound closely related to 4-Phenylcyclohexanecarboxylic acid, was determined using X-ray analysis, revealing a rigid bentrod-like conformation (Koyano et al., 1986).

Chemical Reactions and Properties

  • 4-Phenylcyclohexanecarboxylic acid and its derivatives participate in various chemical reactions. For instance, the generation and reactivity of the 4-aminophenyl cation, a key intermediate in reactions involving derivatives of 4-Phenylcyclohexanecarboxylic acid, were studied, showcasing its reactivity in different solvent conditions (Guizzardi et al., 2001).

Physical Properties Analysis

  • The physical properties of 4-Phenylcyclohexanecarboxylic acid derivatives, such as mesomorphic behavior, are significant for their applications. For instance, derivatives of this compound showed nematic and smectic mesophases, indicating their potential use in liquid crystal technology (Bezborodov et al., 1992).

Chemical Properties Analysis

  • The chemical properties of 4-Phenylcyclohexanecarboxylic acid derivatives, like acidity and reactivity, are crucial for understanding their behavior in different environments. Studies on similar compounds, such as 4-aminophenyl cation derivatives, give insights into the electrophilic and nucleophilic reactions they can undergo (Guizzardi et al., 2001).

Scientific Research Applications

  • Complement Inhibitory Activities : Derivatives of 4-Phenylcyclohexanecarboxylic acid, specifically 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, have been found to exhibit potent complement inhibitory activities. They can suppress the complement-dependent reverse passive Arthus reaction in guinea pigs (Bailey et al., 1985).

  • Nematic Mesophase Formation : Phenyl 4-Alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids demonstrate the ability to form nematic mesophases and exhibit decreased dielectric constants when the benzene ring is replaced (Karamysheva et al., 1976).

  • Electro-Optic Display Device Applications : Laterally substituted phenyl benzoates incorporating a trans-1,4-disubstituted cyclohexane ring are important components in commercial chiral smectic C mixtures used for electro-optic display devices (Kelly, 1989).

  • Molecular Recognition of Dicarboxylate Ions : A study on bis-phenylureas derived from a new dicarboxylic acid found that these compounds effectively bind diammonium and dicarboxylate salts. The cis and trans isomers were distinguished based on their relative binding affinities to alkyl diammonium dipicrates (Jeong et al., 1996).

  • Antistaphylococcal Activity : Probiotics with derivatives of 4-Phenylcyclohexanecarboxylic acid, such as 4-aminocyclohexanecarboxylic acid, have shown antistaphylococcal activity. Increased Rm values in these compounds indicate stronger antistaphylococcal effects (Fujii et al., 1977).

  • Enantioselectivity in Kinetic Resolution of Primary Amines : Carboxylic acids, such as 4-Phenylcyclohexanecarboxylic acid, have been found to achieve high enantioselectivity and accelerated reaction rates compared to their ester counterparts in the kinetic resolution of primary amines (Nechab et al., 2007).

  • Production of Phenylcyclohexane : The hydrogenation of benzene over supported transition metal catalysts efficiently produces phenylcyclohexane, with cyclohexene playing a key role as an intermediate in this process (Slaugh & John, 1969).

  • Stabilization and Reactivity of the 4-Aminophenyl Cation : The 4-aminophenyl cation, generated by the photolysis of 4-chloroaniline, exhibits a planar geometry and is stabilized significantly compared to its slightly bent singlet counterpart. Its reactivity varies depending on the hydrogen-donating properties of the solvent (Guizzardi et al., 2001).

  • Antiplasmin Activity : Certain derivatives of 4-Phenylcyclohexanecarboxylic acid, like t-4-aminomethyl-c-3-methyl-r-1-cyclohexanecarboxylic acid (23B), have shown significant antiplasmin activity, surpassing the activity of trans 4-aminomethylcyclohexanecarboxylic acid (Isoda, 1979).

  • Synthesis of Hydrophilic Aliphatic Polyesters : Hydrophilic aliphatic polyesters can be synthesized and polymerized with functional groups, offering an eco-friendly alternative to traditional polymers. This includes derivatives of 4-Phenylcyclohexanecarboxylic acid (Trollsås et al., 2000).

  • Amelioration of Skin Wrinkles : Tranexamic acid, an antifibrinolytic agent primarily derived from the trans-isomer of 4-aminomethylcyclohexane carboxylic acid, reduces mast cell proliferation and increases fibroblast proliferation, thereby improving wrinkles caused by skin dryness (Hiramoto et al., 2016).

Safety And Hazards

The safety data sheet from Sigma-Aldrich indicates that 4-Phenylcyclohexanecarboxylic acid is a combustible solid . It does not provide a specific flash point, suggesting that the compound is not particularly flammable . The compound is classified as WGK 3, indicating a high hazard to water .

properties

IUPAC Name

4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSTPDYCASVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996445
Record name 4-Phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexanecarboxylic acid

CAS RN

7494-76-0
Record name 7494-76-0
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Record name 4-Phenylcyclohexane-1-carboxylic acid
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Record name 4-Phenyl-cyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

To a mixture of AlCl3 (13 g, 97.5 mmol, 1.0 equiv) in benzene (100 mL) kept at 35° C., was added 1-cyclohexenecarboxylic acid (5 g, 39.7 mmol, 0.41 equiv) dropwise. After addition was complete, the reaction solution was heated to 70° C. for 1 h and 45° C. overnight. The reaction was cooled, and 200 mL of 1 N HCl was slowly added. The product was extracted with EtOAc. The organic layer was extracted with 1 N NaOH and the aqueous layer was acidified with concentrated HCl to produce a white precipitate that was collected by filtration, washed with water and dried to give the titled compound as a white solid (3.1 g, 38%) which was used without further purification.
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13 g
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100 mL
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5 g
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Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
HE Zimmerman, HJ Giallombardo - Journal of the American …, 1956 - ACS Publications
… of cí’s-4-phenylcyclohexanecarboxylic acid under various … 89% trans-4phenylcyclohexanecarboxylic acid by heating to … enol IX of 4phenylcyclohexanecarboxylic acid which lacks both …
Number of citations: 28 pubs.acs.org
I Dragutan, E Cioranescu - Organic Preparations and Procedures …, 1975 - Taylor & Francis
… A mixture of trans4-phenylcyclohexanecarboxylic acid (3 g; 14.7 mmol) and PPA (prepared from 87 g of P205 and 60 ml of 89% H3P04, stirred at 100' for 1.5 hr) was heated with stirring …
Number of citations: 1 www.tandfonline.com
M Rubin, H Wishinsky - Journal of the American Chemical Society, 1946 - ACS Publications
There are discussed briefly certain aspects concerning the mechanism of controlled oxidation of primary amines and aminoacids. In the case of the amines, particularly, there are …
Number of citations: 10 pubs.acs.org
WS Johnson, RD Offenhauer - Journal of the American Chemical …, 1945 - ACS Publications
… 4-Phenylcyclohexanecarboxylic Acid ( ).—(a) From Pure I.—A … ) of recrystallized 4phenylcyclohexanecarboxylic acid, m. … of recrystallized 4-phenylcyclohexanecarboxylic acid, m. p. 203…
Number of citations: 12 pubs.acs.org
X Jiang, K Prasad, O Repič - Organic preparations and procedures …, 2005 - Taylor & Francis
… Cyclization of trans-4-phenylcyclohexanecarbox-ylic acid to a benzo[b]bicyclo[3.2.2]nonenone using polyphosphoric acid via equilibration with cis-4-phenylcyclohexanecarboxylic acid …
Number of citations: 3 www.tandfonline.com
GE Hawkes, JHP Utley, GB Yates - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… l6 trans-4Phenylcyclohexanecarboxylic acid was prepared by slight rnodication of a literature meth0d.l' cis-2-Phenylcyclohexane carboxylic acid was prepared according to Scheme 3, …
Number of citations: 20 pubs.rsc.org
CL Stevens, E Farkas - Journal of the American Chemical Society, 1953 - ACS Publications
… The 4-phenylcyclohexanecarboxylic acid (1.5 g., 7.4 millimoles) was converted to the acid chloride using thionyl chloride and then to1.01 g. (52%) of 4-phenylcyclohexyl phenyl ketone …
Number of citations: 5 pubs.acs.org
S Dugar, JW Clader, TM Chan… - Journal of medicinal …, 1995 - ACS Publications
… The C-3 spirocyclic /3-lactams were synthesized via the ketene—imine protocol5 starting with 4-phenylcyclohexanecarboxylic acid (4), Scheme 1. The resulting syn- and araiz-…
Number of citations: 43 pubs.acs.org
D Enders, G Urbanietz… - Advanced Synthesis …, 2012 - Wiley Online Library
… -5-nitro-4-phenylcyclohexanecarboxylic acid methyl ester (5d… -5-nitro-4-phenylcyclohexanecarboxylic acid methyl ester (5e… -5-nitro-4-phenylcyclohexanecarboxylic acid methyl ester (5f): …
Number of citations: 52 onlinelibrary.wiley.com
JL Muzyka, MA Fox - The Journal of Organic Chemistry, 1990 - ACS Publications
… trans-4-Phenylcyclohexanecarboxylic acid (6) was synthesized by using the method of Johnson and Offenhauer.36 *H NMR (300 MHz, CDC13): S 1.57 (m, 4 H), 2.01 (d, J = …
Number of citations: 21 pubs.acs.org

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